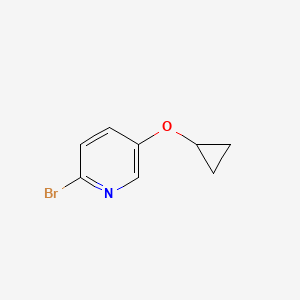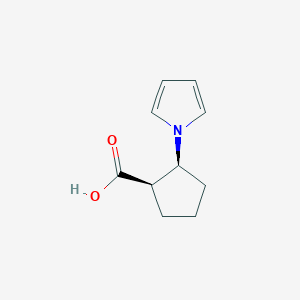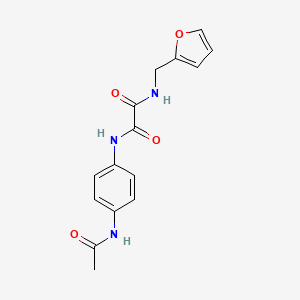
2-Bromo-5-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5-cyclopropoxypyridine” is a chemical compound with the CAS Number: 1209459-24-4 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 2-bromo-5-(cyclopropyloxy)pyridine . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid with a melting point of 48-50 degrees Celsius .Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyclopropoxypyridine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for a variety of reactions. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. This compound has been used in the synthesis of a variety of compounds, including 2-bromo-3-cyclobutylpyridine, 2-bromo-3-cyclobutyl-4-methylpyridine, 2-bromo-3-cyclopropylpyridine, and 2-bromo-3-cyclopropyl-4-methylpyridine.
Wirkmechanismus
2-Bromo-5-cyclopropoxypyridine acts as an electrophile in organic synthesis, and its mechanism of action is based on the formation of a cyclopropyl cation. The cyclopropyl cation is a reactive species that can undergo a variety of reactions, such as nucleophilic substitution, elimination, and addition reactions. The cyclopropyl cation can also react with other electrophiles, such as carboxylic acids and aldehydes, to form cyclopropyl derivatives.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic, and it is not known to interact with any biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-5-cyclopropoxypyridine is a versatile compound that is useful in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in common organic solvents. It is also stable and can be stored for long periods of time without significant degradation. However, this compound is a relatively reactive compound and can react with other compounds in the presence of light or heat.
Zukünftige Richtungen
2-Bromo-5-cyclopropoxypyridine has a wide range of potential applications in scientific research. It can be used as a reagent or starting material in organic synthesis, and it can also be used as a catalyst in a variety of reactions. It can also be used in the synthesis of pharmaceuticals, pesticides, and dyes. Additionally, it has potential applications in the development of new materials, such as catalysts, polymers, and sensors. Finally, it can be used in the development of new drugs and drug delivery systems.
Synthesemethoden
2-Bromo-5-cyclopropoxypyridine can be synthesized using a variety of methods. The most commonly used method is the reaction of 2-bromo-5-chloropyridine with cyclopropyl bromide in the presence of a base such as pyridine or triethylamine. This reaction yields this compound as the main product, with minor amounts of byproducts such as 2-bromo-3-chloropyridine. Other methods of synthesis include the reaction of 2-bromo-5-chloropyridine with cyclopropylmagnesium bromide in the presence of a base, the reaction of 2-bromo-5-chloropyridine with cyclopropyliodide in the presence of a base, and the reaction of 2-bromo-5-chloropyridine with cyclopropyltrimethylsilane in the presence of a base.
Safety and Hazards
The safety information for “2-Bromo-5-cyclopropoxypyridine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-bromo-5-cyclopropyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZSMNCNRIAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209459-24-4 |
Source


|
| Record name | 2-bromo-5-cyclopropoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)



![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2937684.png)

![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)

